molecular formula C13H17NO4 B1379730 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate CAS No. 1609406-89-4

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate

Cat. No.: B1379730
CAS No.: 1609406-89-4
M. Wt: 251.28 g/mol
InChI Key: BEVKKIKYQQCMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate is a chemical compound with the molecular formula C13H13NO2·2H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate typically involves the alkylation of quinoline derivatives followed by carboxylation. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The final product is then crystallized from an aqueous solution to obtain the dihydrate form .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and carboxylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three methyl groups and a carboxylic acid group, which confer distinct chemical and biological properties. Its dihydrate form also adds to its uniqueness by influencing its solubility and stability .

Properties

IUPAC Name

2,7,8-trimethylquinoline-4-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3;;/h4-6H,1-3H3,(H,15,16);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVKKIKYQQCMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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